(Rac)-Ambrisentan-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Rac)-Ambrisentan-d5 is a deuterated form of Ambrisentan, a selective endothelin receptor antagonist used primarily in the treatment of pulmonary arterial hypertension. The deuterium atoms in this compound replace hydrogen atoms, which can potentially alter the pharmacokinetic properties of the compound, making it a subject of interest in pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Ambrisentan-d5 involves multiple steps, starting from commercially available starting materials. The key steps include:
Deuteration: Introduction of deuterium atoms into the precursor molecules.
Coupling Reactions: Formation of the core structure through coupling reactions.
Purification: Isolation and purification of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of precursor molecules.
Deuteration: Efficient incorporation of deuterium atoms using deuterated reagents.
Purification and Quality Control: High-performance liquid chromatography and mass spectrometry are used to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Rac)-Ambrisentan-d5 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used.
Aplicaciones Científicas De Investigación
(Rac)-Ambrisentan-d5 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the effects of deuterium substitution on drug metabolism and pharmacokinetics.
Pulmonary Hypertension Research: Investigated for its potential therapeutic effects in pulmonary arterial hypertension.
Biological Studies: Used in studies to understand the interaction of endothelin receptor antagonists with biological targets.
Industrial Applications: Employed in the development of new pharmaceuticals with improved properties.
Mecanismo De Acción
(Rac)-Ambrisentan-d5 exerts its effects by selectively blocking endothelin receptors, particularly endothelin receptor type A. This inhibition prevents the binding of endothelin-1, a potent vasoconstrictor, leading to vasodilation and reduced blood pressure in the pulmonary arteries. The molecular targets include endothelin receptors, and the pathways involved are related to the regulation of vascular tone and blood pressure.
Comparación Con Compuestos Similares
Similar Compounds
Ambrisentan: The non-deuterated form of (Rac)-Ambrisentan-d5.
Bosentan: Another endothelin receptor antagonist used in pulmonary arterial hypertension.
Macitentan: A dual endothelin receptor antagonist with similar therapeutic applications.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile compared to its non-deuterated counterpart, Ambrisentan. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C22H22N2O4 |
---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3-(2,3,4,5,6-pentadeuteriophenyl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/i4D,6D,7D,10D,11D |
Clave InChI |
OUJTZYPIHDYQMC-BGCGZSDZSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)(C(C(=O)O)OC3=NC(=CC(=N3)C)C)OC)[2H])[2H] |
SMILES canónico |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.